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Compound of Interest

Compound Name: LR-90

Cat. No.: B2459401 Get Quote

Compound Name: Rapamycin (also known as Sirolimus)

Background: Rapamycin is a macrolide compound originally discovered as an antifungal agent

produced by the bacterium Streptomyces hygroscopicus.[1][2] It is a highly specific and potent

inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that plays

a central role in regulating cell growth, proliferation, metabolism, and survival.[3][4][5]

Rapamycin is widely used in cell culture experiments as a tool to study mTOR signaling and to

induce autophagy.[3][6]

Mechanism of Action: Rapamycin exerts its inhibitory effect on mTOR by first forming a

complex with the intracellular protein FK506-binding protein 12 (FKBP12).[2][3][6] This

Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of

mTOR, leading to an allosteric inhibition of mTOR Complex 1 (mTORC1).[3][6] Inhibition of

mTORC1 mimics a state of cellular starvation, thereby blocking signals required for cell growth

and proliferation and robustly inducing autophagy.[3] While mTORC1 is sensitive to rapamycin,

mTOR Complex 2 (mTORC2) is generally considered insensitive to acute rapamycin treatment,

although prolonged exposure may inhibit its assembly and function in some cell lines.[3]

Key Cellular Effects:

Inhibition of Protein Synthesis: By inhibiting mTORC1, rapamycin leads to the

dephosphorylation of its downstream effectors, p70 S6 Kinase (p70S6K) and 4E-binding

protein 1 (4E-BP1).[2][3] This results in the suppression of protein synthesis.[2]
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Induction of Autophagy: mTORC1 signaling negatively regulates autophagy.[3] Rapamycin-

mediated inhibition of mTORC1 is a well-established method for inducing autophagy in a

wide range of cell types.[3][6][7][8]

Cell Cycle Arrest: Rapamycin can cause a G1/S phase cell cycle arrest in many cell types,

which is attributed to its effects on proteins that regulate cell cycle progression, such as

cyclin D1.[2][6][9]

Inhibition of Cell Proliferation and Viability: The inhibitory effects of rapamycin on protein

synthesis and cell cycle progression lead to a reduction in cell proliferation and viability in a

dose- and time-dependent manner.[10][11]

Induction of Apoptosis: In some cell types and under certain conditions, rapamycin has been

shown to induce apoptosis.[9][11]

Quantitative Data Summary
The following tables summarize the effective concentrations and observed effects of rapamycin

across various cell lines as reported in the literature.

Table 1: Effective Concentrations of Rapamycin in Various Cell Lines
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Cell Line Assay Type Concentration
Incubation
Time

Effect

HEK293 mTOR activity ~0.1 nM (IC50) 15 min

Inhibition of

endogenous

mTOR activity[6]

T98G Cell Viability 2 nM (IC50) Not Specified
Inhibition of cell

viability[6]

U87-MG Cell Viability 1 µM (IC50) Not Specified
Inhibition of cell

viability[6]

U87-MG, T98G
Cell

Cycle/Autophagy
100 nM Not Specified

Induces G1

arrest and

autophagy[6]

Human VM

Endothelial Cells
Cell Viability 1 - 1000 ng/mL 24, 48, 72 h

Inhibition of

proliferation,

concentration-

and time-

dependent[10]

B16 Melanoma Cell Viability 84.14 nM (IC50) 48 h
Reduction in cell

viability[11]

HeLa Cell Viability 100 - 400 nM Not Specified

Moderately

cytotoxic under

normoxia[12]

Ca9-22 (Oral

Cancer)
Cell Proliferation ~15 µM (IC50) 24 h

Inhibition of

proliferation[9]

HT22 Cell Viability 100 - 500 nM 24 h

Increased

viability in the

presence of

CoCl2[13]

M14 Melanoma
Autophagy/Prolif

eration

10, 50, 100

nmol/l
24 h

Induction of

autophagy and

inhibition of

proliferation[8]
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MCF-7 (Breast

Cancer)
Cell Proliferation 20 nM (IC50) Not Specified

Suppression of

proliferation[14]

MDA-MB-231

(Breast Cancer)
Cell Proliferation 10 µM (IC50) Not Specified

Suppression of

proliferation[14]

Table 2: Effects of Rapamycin on Signaling and Cellular Processes

Process Key Proteins Affected Effect of Rapamycin

mTORC1 Signaling p-mTOR, p-p70S6K, p-4E-BP1
Decreased

phosphorylation[11][15]

Autophagy LC3-II, Beclin-1, p62
Increased LC3-II and Beclin-1,

Decreased p62[7][9][11]

Cell Cycle Cyclin D1, p21, p15, p27
Decreased Cyclin D1,

Increased p21, p15, p27[2][9]

Apoptosis
Cleaved Caspase-3, Cleaved

PARP, Bax

Increased levels in some cell

lines[11][16]

ERK/Akt Signaling p-ERK1/2, p-Akt
Increased phosphorylation in

some contexts[15]

Protocols
Protocol 1: Preparation of Rapamycin Stock Solution
This protocol describes the preparation of a concentrated stock solution of rapamycin, which

can be further diluted to the desired working concentration.

Materials:

Rapamycin powder (MW = 914.17 g/mol )

Dimethyl sulfoxide (DMSO) or 95% Ethanol

Sterile microcentrifuge tubes or vials
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Analytical balance

Pipettes and sterile tips

Procedure:

Weighing Rapamycin: Carefully weigh the desired amount of rapamycin powder using an

analytical balance. For example, to prepare a 10 mM stock solution, weigh out 9.14 mg of

rapamycin.

Dissolving Rapamycin: Add the appropriate volume of solvent to the weighed rapamycin. For

a 10 mM stock from 9.14 mg, add 1 mL of DMSO or 95% Ethanol.[17] Rapamycin is soluble

in DMSO at up to 125 mg/mL and in ethanol at up to 50 mg/mL.[2][18] Ensure complete

dissolution by vortexing or gentle agitation.

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile

microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C.

The stock solution is stable for up to one year when stored properly.[2][17]

Note: Always use a solvent control (e.g., DMSO or ethanol alone) in your experiments at the

same final concentration as the rapamycin-treated samples, as organic solvents can have

physiological effects at low concentrations.[19]

Protocol 2: Induction of Autophagy with Rapamycin
This protocol outlines a general procedure for inducing autophagy in cultured cells using

rapamycin. The optimal concentration and incubation time should be determined empirically for

each cell line and experimental condition.

Materials:

Cultured cells in appropriate vessels (e.g., 6-well plates, 96-well plates)

Complete cell culture medium

Rapamycin stock solution (e.g., 10 mM in DMSO)

Phosphate-buffered saline (PBS)
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Reagents for autophagy detection (e.g., antibodies for Western blotting, fluorescent dyes for

microscopy)

Procedure:

Cell Seeding: Seed the cells at a density that will ensure they are in the logarithmic growth

phase and have not reached confluency at the time of treatment. For example, seed cells at

3 x 10^5 cells/well in a 12-well plate and culture overnight.[9]

Preparation of Working Solution: Dilute the rapamycin stock solution in complete cell culture

medium to the desired final working concentration. A common starting range is 10 nM to 200

nM.[6][20] For example, to prepare a 100 nM working solution from a 10 mM stock, perform

a serial dilution.

Treatment: Remove the existing culture medium from the cells and replace it with the

medium containing the desired concentration of rapamycin or the vehicle control (medium

with the same concentration of DMSO).

Incubation: Incubate the cells for the desired period. Incubation times can range from a few

hours to several days, depending on the experimental goals. A common incubation time for

autophagy induction is 24 hours.[6][10]

Analysis of Autophagy: Following incubation, assess the induction of autophagy using

appropriate methods. Common techniques include:

Western Blotting: Analyze the expression levels of key autophagy markers such as the

conversion of LC3-I to LC3-II, and the levels of Beclin-1 and p62.[7][9][11]

Fluorescence Microscopy: Visualize the formation of autophagosomes using fluorescently

tagged LC3 or dyes that stain autophagic vacuoles.[8]

Flow Cytometry: Quantify cellular autophagy using specific fluorescent probes.[9]

Protocol 3: Cell Viability Assay (MTT Assay) Following
Rapamycin Treatment
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This protocol describes how to assess the effect of rapamycin on cell viability using a

colorimetric MTT assay.

Materials:

Cultured cells in a 96-well plate

Complete cell culture medium

Rapamycin stock solution

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., 0.05 N HCl in isopropanol or DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well

and allow them to adhere overnight.[21]

Rapamycin Treatment: Treat the cells with a range of rapamycin concentrations (e.g., 0.1 nM

to 100 µM) for a specific duration (e.g., 24, 48, or 72 hours).[9][10] Include untreated and

vehicle-treated controls.

MTT Incubation: After the treatment period, add 20 µl of MTT solution to each well and

incubate for 3-4 hours at 37°C in the dark.[9][21]

Formazan Solubilization: Remove the medium containing MTT and add 150-200 µl of the

solubilization solution to each well to dissolve the formazan crystals.[9]

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate cell viability as a percentage of the untreated or vehicle-treated

control. Plot the percentage of viability against the rapamycin concentration to determine the
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IC50 value.[9]
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Caption: The mTOR signaling pathway and the inhibitory action of Rapamycin.
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Caption: Experimental workflow for inducing and analyzing autophagy with Rapamycin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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